molecular formula C15H20BNO3 B107205 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 376584-30-4

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B107205
M. Wt: 273.14 g/mol
InChI Key: PNZDKWGVPHBMRZ-UHFFFAOYSA-N
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Description

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of tetrahydroisoquinoline, a structural motif prevalent in a variety of biologically active compounds and pharmaceuticals. The tetrahydroisoquinoline core is known for its presence in mixed P-glycoprotein/σ2 receptor agents and is often used in the synthesis of indolizine derivatives and other heterocyclic compounds . The addition of a dioxaborolane moiety suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds in complex organic synthesis.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives typically involves cycloaddition reactions, as seen with the formation of 7,8,9,10-tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions . The synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline and its diastereoisomers has been improved, providing a pathway that could potentially be adapted for the synthesis of the compound . The specific synthesis of the compound with the dioxaborolane group is not detailed in the provided papers, but it would likely involve the introduction of the boron moiety in a late-stage functionalization step.

Molecular Structure Analysis

X-ray diffraction analysis has been used to characterize the structure of tetrahydroisoquinoline derivatives, revealing details about the conformation and stereochemistry of the six-membered hetero ring . This technique would be essential in confirming the molecular structure of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one, ensuring the correct spatial arrangement of the substituents, which is critical for its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives participate in various chemical reactions, including cyclocondensation and reactions with cyanothioacetamide, ethyl iodide, and chloroacetamide derivatives . The presence of the dioxaborolane group in the compound of interest would make it amenable to cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is not explicitly mentioned in the provided papers but is a well-known reaction for boron-containing compounds.

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of the specific compound , they do provide insights into the properties of related tetrahydroisoquinoline derivatives. These compounds often exhibit significant biological activity, such as P-glycoprotein modulation and σ2 receptor affinity . The papers also discuss the crystal structure and stereochemistry, which can influence the physical properties like solubility and melting point . The antioxidant properties of some tetrahydroisoquinoline derivatives have been examined, revealing high activity for most tested compounds . These properties would be important to consider when analyzing the physical and chemical characteristics of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis and characterization of novel chemical structures, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These structures were confirmed by various spectroscopic methods and X-ray diffraction, with their molecular structures further analyzed using density functional theory (DFT) (Qing-mei Wu, et al., 2021).
  • In another study, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was achieved, with its structure confirmed by spectroscopic methods and single-crystal X-ray diffraction. DFT calculations were performed to calculate the molecular structure, which was consistent with X-ray diffraction results (T. Liao, et al., 2022).

Medicinal Chemistry and Pharmacology

  • A study on the synthesis, cytotoxicity, and docking simulation of novel annulated dihydroisoquinoline heterocycles involved coupling ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines. These compounds showed potential for in vitro antitumor screening against various cancer cell lines, indicating a role in medicinal chemistry (Fatma M. Saleh, et al., 2020).

Polymer Chemistry

  • In the field of polymer chemistry, a study explored the use of perylene diimide-based polymers P1 and P2, synthesized using 5,11-bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydoindolo[3,2-b]carbazole. These polymers were used as hole transporting materials in perovskite solar cells, demonstrating their potential in renewable energy applications (S. Meena, et al., 2020).

Boron Chemistry

  • Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane were synthesized, including compounds with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-yl. These compounds were characterized by NMR spectroscopy, mass spectrometry, and X-ray structures, and their cytotoxicities and boron uptake were investigated, showing relevance in biological inorganic chemistry (Daniel E. Morrison, et al., 2010).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-17-13(12)18/h5-6,9H,7-8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZDKWGVPHBMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620747
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

376584-30-4
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinolin-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one

Citations

For This Compound
1
Citations
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org

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